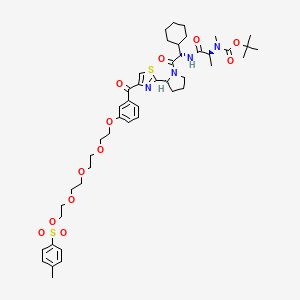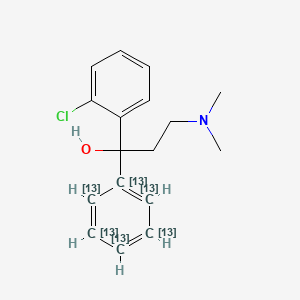
Chlophedianol-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlophedianol is an orally active and potent antitussive agent used for the research of acute cough due to upper respiratory tract infections . The compound is labeled with carbon-13, which makes it useful in various scientific research applications, particularly in pharmacokinetics and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlophedianol-13C6 involves the incorporation of carbon-13 into the Chlophedianol molecule. This is typically achieved through isotopic labeling techniques, where stable heavy isotopes of carbon are incorporated into the drug molecule . The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally follow the principles of organic synthesis and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using isotopic labeling techniques. The process would require specialized equipment and conditions to ensure the incorporation of carbon-13 into the Chlophedianol molecule. The production would also need to adhere to strict quality control measures to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Chlophedianol-13C6, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of this compound could result in the formation of a ketone or aldehyde, while reduction could result in the formation of an alcohol .
科学的研究の応用
Chlophedianol-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of organic compounds.
Biology: Used in metabolic studies to track the incorporation and distribution of carbon-13 in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Chlophedianol in the body.
Industry: Used in the development of new drugs and therapeutic agents, particularly in the study of drug metabolism and pharmacokinetics
作用機序
Chlophedianol-13C6 exerts its effects by suppressing the cough reflex through a direct effect on the cough center in the medulla of the brain. It has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses . The molecular targets and pathways involved include the histamine H1 receptor, which it antagonizes to exert its effects .
類似化合物との比較
Similar Compounds
Dextromethorphan: Another centrally acting cough suppressant with similar antitussive properties.
Codeine: An opioid cough suppressant with a different mechanism of action but similar therapeutic effects.
Benzonatate: A non-narcotic cough suppressant that works by numbing the throat and lungs, reducing the cough reflex.
Uniqueness
Chlophedianol-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in scientific research applications. This labeling allows for precise tracking and quantitation in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of the compound in biological systems .
特性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
295.75 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/i3+1,4+1,5+1,8+1,9+1,14+1 |
InChIキー |
WRCHFMBCVFFYEQ-SUUGCTGRSA-N |
異性体SMILES |
CN(C)CCC(C1=CC=CC=C1Cl)([13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O |
正規SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


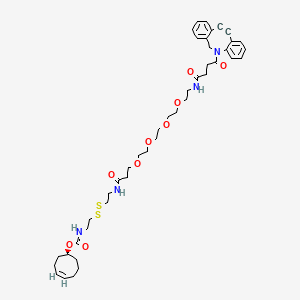
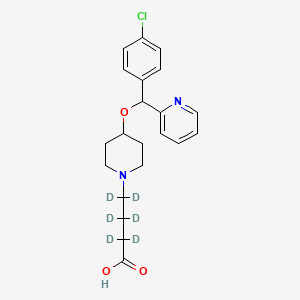
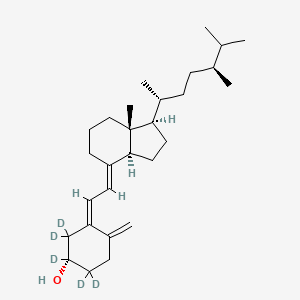
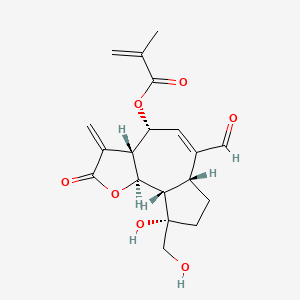

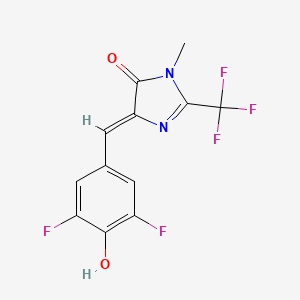
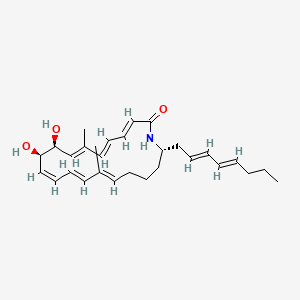
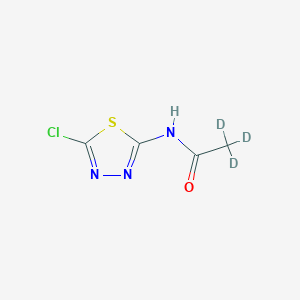
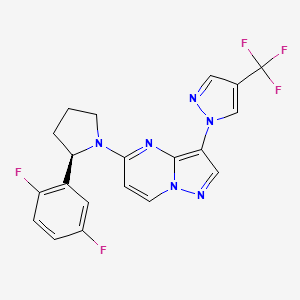
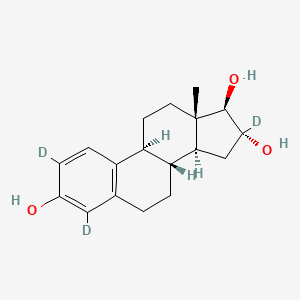
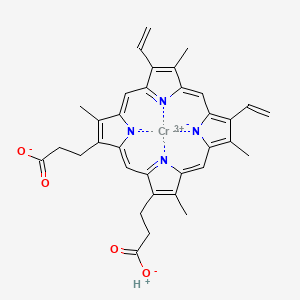
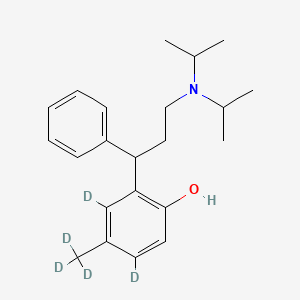
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
